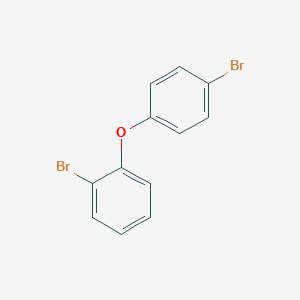

2,4'-Dibromodiphenyl ether

Descripción

Contextualization within Polybrominated Diphenyl Ether (PBDE) Research

2,4'-Dibromodiphenyl ether, also identified as PBDE-8, is a member of the polybrominated diphenyl ethers (PBDEs) family of chemicals. ontosight.ai These synthetic compounds have been extensively utilized as additive flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or delay the spread of fire. ontosight.aiaccustandard.com PBDEs are not chemically bound to the materials they are added to, which facilitates their leaching into the environment over time. ebi.ac.uk

The general structure of a PBDE consists of a diphenyl ether molecule with a variable number of bromine atoms attached to the two phenyl rings. There are 209 possible PBDE congeners, distinguished by the number and position of these bromine atoms. pops.int 2,4'-DBDE is a di-brominated congener, meaning it has two bromine atoms. ontosight.ai The specific placement of these bromine atoms at the 2 and 4' positions on the phenyl rings defines its unique chemical properties and behavior.

PBDEs have become global environmental contaminants, detected in diverse media such as air, water, soil, sediment, and biota, including human tissues like blood and breast milk. ontosight.aiaccustandard.com Research into PBDEs is driven by concerns over their persistence in the environment, their ability to bioaccumulate in organisms, and their potential for long-range transport. ebi.ac.ukthermofisher.com

Research Significance in Environmental and Analytical Chemistry

The study of 2,4'-DBDE holds particular importance in the fields of environmental and analytical chemistry. Its presence in the environment, often as a component of commercial PBDE mixtures or as a degradation product of more highly brominated congeners, necessitates reliable analytical methods for its detection and quantification. who.intgoogle.com

The analysis of PBDEs, including 2,4'-DBDE, in complex environmental samples presents several analytical challenges. thermofisher.com Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard technique for PBDE analysis. thermofisher.comlabrulez.com However, the large number of congeners and potential for chromatographic interferences require highly sensitive and selective instrumentation, such as GC-Orbitrap MS, to achieve accurate compound identification and quantification. thermofisher.com The development and availability of certified reference materials for 2,4'-DBDE are crucial for ensuring the accuracy and comparability of analytical data across different studies and laboratories. accustandard.comlgcstandards.comgreyhoundchrom.com

The environmental fate and transport of 2,4'-DBDE are active areas of research. Understanding its partitioning between different environmental compartments (air, water, soil) and its potential for bioaccumulation in food chains is essential for assessing its ecological risk. nih.gov

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-(4-bromophenoxy)benzene | lgcstandards.com |

| Synonyms | PBDE 8, BDE-8 | ontosight.ailgcstandards.com |

| CAS Number | 147217-71-8 | lgcstandards.comnist.gov |

| Molecular Formula | C12H8Br2O | ontosight.ailgcstandards.com |

| Molecular Weight | 327.999 g/mol | nist.gov |

| Melting Point | 56-58 °C | ontosight.ai |

Current Academic Landscape and Future Research Trajectories

The current academic landscape concerning 2,4'-DBDE is characterized by ongoing efforts to monitor its environmental levels, understand its transformation pathways, and refine analytical methodologies. While much of the focus has been on the more abundant and highly brominated PBDEs, there is a growing recognition of the importance of studying lower-brominated congeners like 2,4'-DBDE. who.int

Moreover, the development of more efficient and cost-effective analytical techniques for the routine monitoring of a wide range of PBDE congeners, including 2,4'-DBDE, in various environmental and biological matrices will continue to be a priority. thermofisher.comlabrulez.com This will be essential for building a more comprehensive picture of human and environmental exposure to these persistent pollutants and for evaluating the effectiveness of regulations aimed at reducing their use and release. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQLQJZMLISKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577712 | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-71-8 | |

| Record name | 2,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distributional Dynamics

Spatiotemporal Distribution in Abiotic Environmental Matrices

2,4'-Dibromodiphenyl ether has been detected in aquatic, terrestrial, and atmospheric systems, indicating its widespread environmental distribution.

In aquatic environments, 2,4'-DBDE is found in both surface waters and sediments. While specific concentrations in surface water are not extensively documented in the provided results, its presence is implied by its detection in sediments and aquatic organisms.

Sediments act as a significant reservoir for PBDEs, including 2,4'-DBDE. A study of San Francisco Bay sediments identified 2,4-dibromo diphenyl ether (PBDE 7) as a component of one of the factors derived from Positive Matrix Factorization (PMF) analysis, suggesting its origin from debromination processes. nih.gov This indicates that higher brominated PBDEs can break down in the environment to form less brominated congeners like 2,4'-DBDE. The degradation of more highly brominated ethers is a potential source of this compound in the environment. industrialchemicals.gov.aunih.gov

Table 1: Detection of this compound in Aquatic Sediments

| Location | Matrix | Finding |

| San Francisco Bay | Sediment | Identified as a component of debromination processes. nih.gov |

| Mangrove Sediment | Sediment | Detected as a product of anaerobic debromination of BDE-209. ebi.ac.uk |

The occurrence of 2,4'-DBDE in terrestrial systems, particularly in soils, is a subject of ongoing research. Studies have shown that lower-brominated diphenyl ethers (LBDEs), a category that includes 2,4'-DBDE, are ubiquitously found in soil. nih.gov The fate of these compounds in soil includes the formation of non-extractable residues (NERs) and mineralization to carbon dioxide. nih.gov Research on red soil under oxic conditions demonstrated that the major fate of LBDEs is the formation of NERs, with some mineralization occurring. nih.gov

Table 2: Fate of Lower-Brominated Diphenyl Ethers (including 2,4'-DBDE) in Red Soil

| Process | Finding |

| Formation of Non-Extractable Residues (NERs) | The primary fate of LBDEs in the soil. nih.gov |

| Mineralization | A secondary process, converting LBDEs to CO2. nih.gov |

This compound has been identified in both indoor and outdoor air, as well as in indoor dust. A study conducted in a computer classroom in Taiwan detected 2,4-dibromodiphenyl ether in both indoor and outdoor air samples. The indoor concentration of 2,4-dibromodiphenyl ether was found to be 10.3 pg/m³, which was significantly higher than its outdoor concentration. bioline.org.br This suggests that indoor environments can be a source of this compound.

Indoor dust is another significant reservoir for PBDEs. While specific concentrations for 2,4'-DBDE in dust were not detailed in the provided search results, the presence of PBDEs in general in indoor dust is well-established. nih.govscispace.com These particles can be released from various consumer products that contain PBDEs as flame retardants.

Table 3: Atmospheric Concentrations of this compound

| Location | Matrix | Concentration |

| Computer Classroom, Taiwan | Indoor Air | 10.3 pg/m³ bioline.org.br |

| Computer Classroom, Taiwan | Outdoor Air | Significantly lower than indoor concentration bioline.org.br |

Detection and Levels in Biotic Matrices

The bioaccumulation of 2,4'-DBDE has been observed in both aquatic and terrestrial organisms, indicating its entry into food webs.

Studies have shown that 2,4'-DBDE can be taken up by aquatic organisms. For instance, research on crucian carp (B13450389) (Carassius auratus) investigated the tissue distribution, excretion, and biotransformation of 4,4'-dibromodiphenyl ether (BDE-15), a closely related compound. researchgate.net While this study focused on BDE-15, it highlights the potential for dibrominated diphenyl ethers to accumulate in fish tissues, primarily in the gill and liver. researchgate.net Furthermore, in vitro studies using liver subcellular fractions from crucian carp have demonstrated the metabolism of 4,4'-dibromodiphenyl ether, resulting in the formation of hydroxylated metabolites. nih.gov Hydroxylated PBDEs have been detected in various aquatic organisms, including fish. amchro.comaccustandard.com

Table 4: Bioaccumulation and Biotransformation of Dibromodiphenyl Ethers in Fish

| Organism | Compound | Key Findings |

| Crucian Carp (Carassius auratus) | 4,4'-dibromodiphenyl ether (BDE-15) | Primarily concentrated in the gill and liver; biotransformation into hydroxylated metabolites observed. researchgate.netnih.gov |

Information regarding the specific detection and levels of 2,4'-DBDE in terrestrial organisms like earthworms is limited in the provided results. However, studies on other PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabromodiphenyl ether (BDE-209), in earthworms (Eisenia fetida) indicate that these organisms are exposed to and can be affected by PBDEs in the soil. nih.govnih.govresearchgate.net Given the presence of 2,4'-DBDE in soil, it is plausible that earthworms and other soil-dwelling organisms are also exposed to this congener.

Wildlife Monitoring Studies

Wildlife monitoring studies have been crucial in understanding the bioaccumulation of PBDEs. These studies often analyze a range of congeners in various animal tissues to assess exposure and potential food web magnification. dioxin20xx.org While specific data for this compound in wildlife is limited, its inclusion as an analyte in several monitoring programs indicates its relevance in environmental risk assessment. cefas.co.ukmiljodirektoratet.no

The lipophilic nature of PBDEs means they tend to accumulate in the fatty tissues of organisms. dioxin20xx.org Studies on various species, from fish to marine mammals and terrestrial predators, have consistently shown the presence of PBDEs. mdpi.comdioxin20xx.orgnih.gov However, the congener profiles in biota are often dominated by other PBDEs like BDE-47, BDE-99, and BDE-209. mdpi.comnih.gov The lower concentrations of this compound in environmental samples likely translate to lower, and often undetectable, levels in wildlife tissues compared to the more prominent congeners.

Global and Regional Environmental Contamination Profiles

Globally, the contamination profile of PBDEs is widespread, with these compounds being detected in diverse environments from industrialized regions to remote arctic areas. pops.int This widespread distribution is a result of long-range environmental transport.

Regional studies provide a more detailed picture of contamination sources and levels. In North America, monitoring in the Great Lakes region and coastal areas has been extensive. A Canadian report on sediment contamination provides specific, albeit combined, data for BDE-8 and BDE-11 at disposal at sea sites. publications.gc.cadfo-mpo.gc.ca In Europe, monitoring programs under the OSPAR Commission and other regional bodies have tracked PBDE concentrations in sediment and biota over time, often showing a decline in the levels of the banned penta- and octa-BDE mixtures. ospar.org While these reports focus on the major congeners, the inclusion of a broader suite of PBDEs in their monitoring lists acknowledges the presence of minor congeners like this compound. cefas.co.uk

In Asia, significant PBDE contamination has been reported, particularly in regions with extensive electronic waste recycling activities. pjoes.com While these studies often report high levels of total PBDEs, the contribution of individual congeners can vary.

The following table presents data on the concentration of BDE-8 + BDE-11 found in sediment samples from two locations in British Columbia, Canada.

Sediment Concentrations of BDE-8 + BDE-11 in British Columbia (2022)

Data from a 2025 report on sediment contaminant concentrations at disposal at sea sites. Concentrations are given in nanograms per gram of dry weight (ng/g dw).

| Location | Station | Concentration (ng/g dw) |

|---|---|---|

| Point Grey | PG-1 | 3.92 |

| PG-2 | 0.72 | |

| PG-3 | 8.28 | |

| PG-4 | 0.148 | |

| Sand Heads | SH-1 | 1.15 |

| SH-2 | 1.79 | |

| SH-3 | 0.338 |

Source: publications.gc.ca

Sediment Concentrations of BDE-8 + BDE-11 in British Columbia (2019)

Data from a 2022 report on sediment contaminant concentrations at disposal at sea sites and within Southern Resident Killer Whale critical habitat. Concentrations are given in nanograms per gram of dry weight (ng/g dw).

| Location | Station | Concentration (ng/g dw) |

|---|---|---|

| Point Grey | PG-1 | 1.662 |

| PG-2 | 1.932 | |

| PG-3 | 3.472 | |

| PG-4 | 0.601 (NDR) | |

| PG-5 | 3.332 | |

| Sand Heads | SH-1 | 0.19 |

| SH-2 | 7.04 | |

| SH-3 | 6.672 | |

| SH-4 | 6.042 | |

| SH-5 | 6.732 |

NDR: Not Detected Reported. Source: dfo-mpo.gc.ca

Environmental Fate and Transport Mechanisms

Environmental Persistence and Longevity

The environmental persistence of 2,4'-Dibromodiphenyl ether, like other PBDEs, is a key factor in its potential to cause long-term environmental contamination. While specific long-term persistence data for BDE-7 are scarce, the general characteristics of lower-brominated PBDEs suggest a tendency to persist in various environmental compartments, including soil, sediment, and biota. The longevity of these compounds is influenced by a combination of their chemical stability and the efficiency of environmental degradation processes.

Degradation Pathways and Mechanisms

The breakdown of this compound in the environment is primarily governed by photolytic and biotic degradation processes. These mechanisms are crucial in determining the ultimate fate and potential impact of this compound.

Biotic Degradation Mechanisms

Microbial degradation is another critical pathway for the breakdown of PBDEs in the environment. Both aerobic and anaerobic microorganisms have been shown to be capable of transforming these compounds.

Aerobic degradation of PBDEs can involve different mechanisms, including hydroxylation. nih.gov However, the efficiency of aerobic degradation for lower-brominated PBDEs is often considered to be slower than anaerobic debromination. The specific microorganisms and enzymatic pathways involved in the breakdown of this compound have yet to be identified.

Aerobic Microbial Degradation

Under aerobic conditions, microorganisms are capable of degrading PBDEs. This process often involves the breakdown of higher brominated congeners into less brominated forms. For instance, a bacterial strain with a 90% similarity to Acinetobacter sp., isolated from activated sludge, has been shown to degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) nih.govresearchgate.net. The degradation process can involve hydroxylation, where a hydroxyl group is added to the molecule, and the subsequent cleavage of the ether bond wisdomlib.orgnih.gov. Complex bacterial communities, including Brevibacillus sp. and Achromobacter sp., have demonstrated the ability to degrade decabromodiphenyl ether (BDE-209) through processes that include debromination and hydroxylation nih.gov. While not directly studied for this compound, these pathways suggest a mechanism by which it could be formed and subsequently degraded in aerobic environments.

Anaerobic Microbial Degradation (e.g., Reductive Debromination)

In anaerobic environments, such as sediments and certain types of sludge, reductive debromination is a key degradation pathway for PBDEs nih.govresearchgate.net. This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. Studies on BDE-47 have shown that it can be reductively degraded by bacteria, producing metabolites such as tribromodiphenyl ethers and dibromodiphenyl ethers nih.gov. This stepwise removal of bromine atoms is a critical mechanism in the environmental transformation of PBDEs, indicating that this compound can be a product of the anaerobic degradation of more highly brominated ethers. This process is microbially mediated, with specific microorganisms facilitating the removal of bromine atoms from the diphenyl ether structure nih.govnih.gov.

Elucidation of Microbial Communities Involved in Degradation

Specific microbial communities have been identified as key players in the degradation of various PBDEs. In anaerobic settings, Acetobacterium sp. has been correlated with the degradation of BDE-47 nih.gov. For aerobic degradation, various bacteria have been isolated and studied. A bacterial strain identified as being closely related to Acinetobacter sp. has been shown to utilize BDE-47 as a carbon source nih.gov. Other identified aerobic degraders of PBDEs include Rhodococcus ruber, which can break down BDE-209 nih.gov, and complex communities of Brevibacillus sp. and Achromobacter sp. nih.gov. Fungi, such as Phanerochaete chrysosporium, are also capable of degrading BDE-47 researchgate.net. While these communities have not been explicitly studied for their action on this compound, they represent the types of microorganisms likely involved in its transformation in the environment.

Influence of Environmental Factors on Biodegradation (e.g., Temperature)

The rate and extent of PBDE biodegradation are significantly influenced by environmental conditions. Temperature is a critical factor; for example, the aerobic degradation of BDE-209 by a complex bacterial community was found to be optimal at 30°C, with efficiency declining at both higher and lower temperatures wisdomlib.orgnih.gov. Similarly, pH plays a vital role, with optimal degradation of BDE-209 occurring at a neutral pH of 7.0 wisdomlib.orgnih.gov. The presence of other organic matter can also impact degradation, sometimes enhancing it by supporting microbial growth nih.gov. These findings suggest that the biodegradation of this compound would likewise be sensitive to variations in environmental parameters such as temperature and pH.

Abiotic Chemical Transformation Pathways (e.g., Hydroxylation)

Beyond microbial action, PBDEs can undergo abiotic chemical transformations in the environment. One significant pathway is hydroxylation, often initiated by hydroxyl radicals (OH•) nih.gov. This process can lead to the formation of hydroxylated PBDEs (OH-PBDEs), which are metabolites of concern. Studies on 2,4,4'-tribromodiphenyl ether (BDE-28) have shown that oxidation by hydroxyl radicals is a feasible transformation pathway nih.gov. Another abiotic route for the formation of hydroxylated PBDEs can occur through the dimerization of bromophenols, a reaction that can be catalyzed by enzymes like bromoperoxidase found in marine algae nih.gov. These transformation pathways are relevant for understanding the complete environmental fate of this compound, as it can be converted into hydroxylated forms which may have different toxicological and bioaccumulative properties.

Bioaccumulation and Biotransformation Kinetics

Due to their lipophilic nature, PBDEs, including this compound, are prone to bioaccumulation in organisms, storing in fatty tissues and magnifying up the food chain mdpi.com.

Uptake and Tissue-Specific Distribution in Organisms

Once absorbed, this compound is distributed to various tissues within an organism, with a tendency to accumulate in lipid-rich tissues. A study of foraging hens from an electronic waste recycling area specifically identified and quantified this compound (referred to as BDE-7) in a wide range of tissues oup.com. The highest concentrations were found in muscle tissue, followed by fat. This indicates that muscle can be a significant reservoir for this congener. The study also detected its presence in the intestine, heart, liver, oviduct, gizzard, blood, skin, and ovum, demonstrating its widespread distribution throughout the organism's body oup.com. The tissue distribution can also be influenced by the organism's ability to metabolize and eliminate specific congeners. For instance, studies in raccoon dogs have shown that lower-brominated PBDEs tend to accumulate in a lipid-dependent manner, whereas some higher-brominated congeners may be preferentially retained in the liver acs.org.

The following table details the concentration of this compound (BDE-7) found in various tissues of foraging hens.

| Tissue | Concentration (ng/g lipid weight) | Reference |

|---|---|---|

| Muscle | Data not explicitly provided for BDE-7 alone, but total PBDEs were highest in muscle (17,977 ng/g) | oup.com |

| Fat | Data not explicitly provided for BDE-7 alone | oup.com |

| Intestine | Data not explicitly provided for BDE-7 alone, but sum of di- to hepta-BDEs was 323 ng/g | oup.com |

| Heart | Data not explicitly provided for BDE-7 alone | oup.com |

| Liver | Data not explicitly provided for BDE-7 alone | oup.com |

| Oviduct | Data not explicitly provided for BDE-7 alone | oup.com |

| Gizzard | Data not explicitly provided for BDE-7 alone, but sum of di- to hepta-BDEs was lowest in gizzard (33 ng/g) | oup.com |

| Blood | Data not explicitly provided for BDE-7 alone | oup.com |

| Skin | Data not explicitly provided for BDE-7 alone | oup.com |

| Ovum | Data not explicitly provided for BDE-7 alone, but total PBDEs were lowest in ovum (125 ng/g) | oup.com |

Metabolic Pathways and Metabolite Profiling (e.g., Hydroxylated and Debrominated Metabolites)

The metabolism of polybrominated diphenyl ethers (PBDEs) is a critical factor in their persistence and potential toxicity. In vivo and in vitro studies on congeners like BDE-47 and BDE-99 indicate that metabolic transformation occurs primarily through oxidative pathways, leading to the formation of hydroxylated (OH-PBDEs) and, to a lesser extent, debrominated metabolites. nih.gov

In rats exposed to BDE-47, a variety of hydroxylated metabolites have been identified in feces, including six hydroxylated tetrabrominated diphenyl ethers and three hydroxylated tribrominated diphenyl ethers. nih.gov This suggests that hydroxylation is a major metabolic route. The specific metabolites identified included 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47), and 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47). nih.govresearchgate.net

Human liver hepatocytes exposed to BDE-99 have been shown to produce monohydroxylated pentabrominated diphenyl ether metabolites, indicating similar metabolic capabilities in humans. nih.govresearchgate.net Furthermore, these phase I metabolites can undergo phase II conjugation. Studies using human liver microsomes have demonstrated that hydroxylated metabolites of BDE-47 and BDE-99 can be glucuronidated and sulfated. nih.govresearchgate.net

Reductive debromination is another metabolic pathway, though it appears to be less prominent in mammals compared to oxidative processes. However, the in vivo exposure of common carp (B13450389) to BDE-99 resulted in the significant formation of the reductively debrominated metabolite BDE-47, indicating this pathway can be significant in fish. nih.gov For this compound, it is plausible that debromination would lead to monobrominated diphenyl ethers.

Table 1: Examples of Metabolites Identified from BDE-47 Exposure in Rats This table is based on data for the related compound BDE-47.

| Metabolite Class | Specific Metabolites Identified |

|---|---|

| Hydroxylated Tribrominated | 2'-hydroxy-2,4,4'-tribromodiphenyl ether |

| 3'-hydroxy-2,4,4'-tribromodiphenyl ether | |

| 4'-hydroxy-2,2',4-tribromodiphenyl ether | |

| Hydroxylated Tetrabrominated | 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | |

| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | |

| 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether | |

| 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether |

Data sourced from scientific studies on rat metabolism. nih.gov

Bioavailability and Exposure Pathway Analysis

The bioavailability of PBDEs is largely dependent on the specific congener. In marine environments, BDE-47 is considered one of the most bioavailable congeners. mdpi.com Its high bioconcentration factor (BCF) and long half-life in water contribute to its accumulation in organisms. mdpi.com While specific data for this compound is limited, its lower bromination level suggests it would also be relatively bioavailable compared to more highly brominated congeners.

Major exposure pathways for the general population include ingestion of contaminated household dust and consumption of contaminated food, particularly fatty foods like fish. PBDEs are used in a wide array of consumer products, and they can leach into the surrounding environment, contaminating indoor air and dust.

Once in the environment, PBDEs enter the marine food web. mdpi.com BDE-47 present in marine sediments is a key source of this compound for marine organisms. mdpi.com Through processes like dry and wet deposition, these compounds can be transported to remote areas, leading to widespread environmental contamination. mdpi.com

Maternal Transfer and Transgenerational Dynamics

A significant concern with PBDEs is their ability to be transferred from mother to offspring. Studies on various PBDE congeners have confirmed both placental and lactational transfer. nih.gov Measurable levels of BDE-47 have been found in fetuses, confirming gestational exposure. nih.gov During lactation, levels of BDE-47 in dam milk can be comparatively high, leading to an increase in the compound's concentration in pup tissues throughout the nursing period. nih.gov The magnitude of lactational transfer of PBDEs is often greater than that of placental transfer. nih.gov

Prenatal and perinatal exposure to PBDEs has been linked to transgenerational effects. Studies on BDE-47 in rats have shown that prenatal exposure can lead to epigenetic changes, such as alterations in sperm DNA methylation, in subsequent generations. nih.govresearchgate.net These epigenetic effects have been associated with phenotypic changes in the male reproductive system of offspring. nih.gov For instance, prenatal BDE-47 exposure in rats was found to alter anogenital distance, sperm count, motility, and morphology across multiple generations (F1, F2, and F3). nih.gov Similarly, studies in zebrafish have demonstrated that maternal exposure to BDE-47 can impair the reproductive capacity of the parent generation (F0) and compromise skeletal development in the F1 generation. nih.gov

Environmental Partitioning and Inter-Compartmental Transport

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. As persistent organic pollutants, PBDEs are known to partition into various environmental compartments. nasa.gov

Air-Water Exchange Dynamics

The exchange of PBDEs between the atmosphere and surface waters is a key process in their global transport. This exchange is bidirectional, involving both deposition from the air to the water and volatilization from the water to the air. The net direction of this flux depends on the congener and environmental conditions.

A study conducted at a coastal site in Izmir Bay, Turkey, investigated the air-water exchange of several PBDEs. nih.gov For the lower-brominated congener BDE-28, the flux was mainly volatilization (from water to air). nih.gov In contrast, for higher-brominated congeners, deposition was the dominant process. nih.gov Given its lower degree of bromination, this compound would likely exhibit a tendency towards volatilization, similar to BDE-28. The partitioning of PBDEs is also temperature-dependent; as temperatures decrease, the percentage of a PBDE congener that is bound to particles increases. nasa.gov

Table 2: Net Air-Water Exchange Fluxes for Selected PBDE Congeners This table provides context from related PBDE congeners.

| PBDE Congener | Net Flux Direction | Flux Range (ng m⁻² day⁻¹) |

|---|---|---|

| BDE-28 | Volatilization | -0.9 ± 1.0 |

| BDE-209 | Deposition | 11.1 ± 5.4 |

Data from a study in Izmir Bay, Turkey. Negative values indicate volatilization (water-to-air), and positive values indicate deposition (air-to-water). nih.gov

Sediment-Water Partitioning Behavior

Due to their hydrophobic nature, PBDEs readily partition from the water column to sediments. This process is heavily influenced by the organic carbon content of the sediment. The equilibrium partitioning (EqP) theory suggests that a nonionic chemical in sediment partitions between the sediment's organic carbon, the interstitial (pore) water, and the organisms living in the sediment. clu-in.org

The distribution of PBDEs in aquatic ecosystems is characterized by their tendency to adsorb to sediment. nih.gov The presence of dissolved organic carbon (DOC) in the water can also play a role, as PBDEs can partition to DOC, which can affect their mobility and bioavailability. nih.gov Studies on decabromodiphenyl ether (BDE-209) have shown that factors like the presence of heavy metals can increase the sorption capacity of the sediment. rsc.org Analysis of sediment from San Francisco Bay revealed factors related to debromination processes, one of which included 2,4-dibromo diphenyl ether (BDE-7). researchgate.net

Soil Sorption and Desorption Characteristics

The behavior of this compound in terrestrial environments is largely controlled by its interaction with soil particles. Studies on BDE-47 demonstrate that its sorption to soil is strongly correlated with the soil's organic carbon content. nih.gov

Desorption of PBDEs from soil is often characterized by hysteresis, meaning the compound is more strongly retained by the soil than predicted by sorption isotherms. nih.govnih.gov This phenomenon is attributed to irreversible surface adsorption between the chemical and the soil sorbent. nih.gov The desorption process can be described by a two-compartment model, with a dominant contribution from slow desorption, indicating that a fraction of the compound becomes strongly bound and is released slowly over time. nih.gov The presence of other contaminants can also influence this behavior; for example, BDE-209 was found to make the desorption of BDE-47 from soil more hysteretic. nih.gov

Table 3: Soil Sorption and Desorption Parameters for BDE-47 This table provides context from the related compound BDE-47.

| Soil Parameter | Influence on BDE-47 | Research Finding |

|---|---|---|

| Organic Carbon Content | Positive Correlation | Total organic carbon content exhibits significant correlations with the fitted parameters by isothermal models for desorption. nih.gov |

| Desorption Behavior | Hysteresis | Desorption hysteresis was observed in all cases, estimated to be due to irreversible surface adsorption. nih.gov |

| Co-contaminants | Increased Hysteresis | The presence of BDE-209 made the desorption of BDE-47 more hysteretic from soil samples. nih.gov |

Long-Range Atmospheric and Aquatic Transport Potential of this compound

The transport of this compound over long distances is primarily influenced by its semi-volatile nature. This characteristic allows it to partition between the gaseous phase and atmospheric particles. In the atmosphere, the compound can be transported with air masses. Its relatively low water solubility and moderate vapor pressure facilitate volatilization from water and soil surfaces, making it available for atmospheric transport. The ultimate distance it can travel is a complex interplay between its persistence in the atmosphere and its deposition rates.

The potential for long-range transport of PBDEs is generally found to be higher for the lower-brominated congeners, such as this compound, compared to the higher-brominated congeners which have very low volatility. Modeling studies and environmental measurements have shown that the lighter PBDEs are more prevalent in remote regions, which is consistent with their higher potential for long-range transport.

Atmospheric Transport

The atmospheric transport of this compound is dictated by its partitioning behavior. The octanol-air partition coefficient (KOA) is a key indicator of this partitioning. A high log KOA value suggests a tendency for the compound to sorb to atmospheric particles. While in the gaseous phase, the compound can be transported efficiently with wind currents. When sorbed to particles, its transport is governed by the movement and deposition of these particles.

The Henry's Law Constant (HLC) provides insight into the partitioning of this compound between air and water. A moderate HLC indicates that the compound can volatilize from water bodies, entering the atmosphere where it can be transported. This process of deposition into water followed by re-volatilization, known as "hopping," can contribute to its long-range transport.

Aquatic Transport

In aquatic systems, the movement of this compound is largely influenced by its hydrophobicity, indicated by its octanol-water partition coefficient (Kow), and its low water solubility. A high log Kow value signifies a strong tendency for the compound to adsorb to suspended organic matter and sediments rather than remaining dissolved in the water column.

This partitioning behavior means that while the dissolved phase concentration in water may be low, the compound can be transported over significant distances while bound to suspended particles in rivers and ocean currents. Over time, sedimentation can lead to the accumulation of this compound in the benthic zone, which can then act as a long-term reservoir. Resuspension of these sediments can reintroduce the compound into the water column, making it available for further transport or uptake by aquatic organisms.

Physicochemical Properties Influencing Transport

The following table summarizes the key physicochemical properties of this compound that are crucial for assessing its long-range transport potential. These values are primarily based on predictive models, such as the US EPA's EPI Suite™, due to a scarcity of experimental data for this specific congener.

| Property | Predicted Value | Significance for Long-Range Transport |

|---|---|---|

| Molecular Weight | 328.00 g/mol | Influences diffusion and gravitational settling. |

| Vapor Pressure (25 °C) | 8.18 x 10⁻⁵ mm Hg | Moderate volatility allows for partitioning into the atmosphere. |

| Water Solubility (25 °C) | 0.131 mg/L | Low solubility promotes partitioning to sediment and biota, and facilitates volatilization from water. |

| Henry's Law Constant (25 °C) | 1.15 x 10⁻⁴ atm-m³/mol | Indicates a potential for volatilization from water to air, contributing to atmospheric transport. |

| Log Kow (Octanol-Water Partition Coefficient) | 5.59 | High hydrophobicity leads to strong sorption to organic matter in soil, sediment, and atmospheric particles. |

| Log Koa (Octanol-Air Partition Coefficient) | 9.25 | Indicates a significant tendency to partition from the air onto aerosols, influencing atmospheric residence time and deposition. |

Advanced Analytical Methodologies for Trace Analysis

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and critical step in the analysis of 2,4'-Dibromodiphenyl ether is its effective extraction from the sample matrix and the removal of interfering compounds. cdc.gov The choice of technique is largely dependent on the nature of the sample, whether it is a solid, liquid, or biological tissue.

Solvent Extraction Methods

A variety of solvent extraction techniques are employed to isolate this compound from different matrices. The selection of the solvent is crucial and is based on the physicochemical properties of PBDEs, which are typically nonpolar. nih.gov

Soxhlet Extraction: This is a widely used liquid-solid extraction technique for solid samples. cdc.gov It involves continuous extraction with organic solvents like toluene (B28343), hexane, or dichloromethane, or mixtures such as hexane/acetone. cdc.govthermofisher.com For instance, sediment and sludge samples can be extracted with toluene for 24 hours. thermofisher.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. cdc.govconicet.gov.ar A common solvent mixture for PLE is hexane/methylene chloride (50/50) at a temperature of 120°C and a pressure of 1500 PSI. chromatographyonline.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvents and sample, accelerating the extraction process. cdc.govnih.gov This technique offers reduced solvent usage and faster extraction times compared to traditional methods. nih.gov

Ultrasound-Assisted Extraction (UAE): This method, also known as sonication, uses ultrasonic waves to facilitate the extraction of analytes from solid samples. conicet.gov.arresearchgate.net

Liquid-Liquid Extraction (LLE): This technique is applied to liquid samples, such as water. cdc.gov It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, like a hexane/acetone mixture. cdc.gov However, LLE can be solvent-intensive and may suffer from low recovery and selectivity. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both liquid and gaseous samples, as well as for the cleanup of extracts. cdc.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. researchgate.net C18 is a commonly used sorbent for PBDEs. researchgate.net

Miniaturized Extraction Techniques: To address the drawbacks of conventional methods, several microextraction techniques have been developed. These include solid-phase microextraction (SPME), single-drop microextraction (SDME), and dispersive liquid-liquid microextraction (DLLME), which are characterized by minimal solvent use. researchgate.netnih.gov

| Extraction Method | Typical Sample Matrix | Common Solvents | Key Advantages |

|---|---|---|---|

| Soxhlet Extraction | Solid (e.g., sediment, sludge) | Toluene, Hexane, Dichloromethane, Hexane/Acetone | Well-established, effective for solid samples |

| Pressurized Liquid Extraction (PLE) | Solid | Hexane/Methylene Chloride | Reduced solvent and time, enhanced efficiency |

| Microwave-Assisted Extraction (MAE) | Solid | Polar solvents | Reduced solvent and time, rapid heating |

| Liquid-Liquid Extraction (LLE) | Liquid (e.g., water) | Hexane/Acetone | Simple, applicable to liquid samples |

| Solid-Phase Extraction (SPE) | Liquid, Gas, Extract Cleanup | Various, depending on sorbent | Versatile, reduces solvent use, concentrates analyte |

Clean-up and Purification Strategies

Following extraction, the sample extract often contains co-extracted interfering compounds, such as lipids, humic acids, and sulfur, which can interfere with the subsequent analysis. cdc.govresearchgate.net Therefore, a clean-up step is essential.

Acid/Base Treatment: Lipids can be removed by treatment with concentrated sulfuric acid, either directly added to the extract or by using silica (B1680970) columns impregnated with sulfuric acid. cdc.gov

Column Chromatography: Various adsorbents are used in column chromatography for cleanup. cdc.gov

Florisil, Silica Gel, and Alumina (B75360): These are commonly used to remove polar interferences. cdc.govjst.go.jp For example, a basic alumina column can be used for purification, with elution using a mixture of n-hexane and dichloromethane. thermofisher.com

Activated Carbon: This is effective for removing certain types of interferences. cdc.gov

Gel Permeation Chromatography (GPC): GPC is employed to separate the target analytes from high-molecular-weight interferences like lipids. cdc.gov

Sulfoxide (B87167) Cartridge Columns: An effective cleanup procedure for biological and sediment samples involves the use of a sulfoxide cartridge column after initial extraction and treatment with sulfuric acid and Florisil column chromatography. jst.go.jpresearchgate.net

Chromatographic Separation Techniques

Chromatography is the core of the analytical method, responsible for separating this compound from other PBDE congeners and remaining matrix components before detection.

Gas Chromatography (GC) for Congener Separation

Gas chromatography is the standard and most widely used technique for the analysis of PBDEs due to their volatility and thermal stability. nih.gov

Capillary Columns: High-resolution capillary columns are indispensable for separating the numerous PBDE congeners. cdc.gov Short, nonpolar columns (10-15 meters) with a thin film (0.10 µm) are generally preferred for analyzing the full range of PBDEs, as longer columns can lead to the degradation of higher brominated congeners. nih.govs4science.at Commonly used stationary phases include DB-1 and DB-XLB. nih.gov A Thermo Scientific™ TraceGOLD™ TG-PBDE 15 m × 0.25 mm I.D. × 0.10 μm film capillary column has been shown to provide good chromatographic separation in under 11 minutes. thermofisher.comthermofisher.com

Injection Techniques: The choice of injection technique is crucial for accurate quantification.

Split/Splitless Injection: A common technique, though it can sometimes lead to discrimination of higher molecular weight congeners. nih.gov

On-Column Injection: This technique minimizes discrimination by introducing the sample directly onto the column. nih.gov

Programmed Temperature Vaporization (PTV) Injection: PTV injectors offer more control over the injection process and can reduce thermal degradation of sensitive compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for congeners that may be thermally labile. basicmedicalkey.com

Reverse-Phase HPLC: This is the most common mode of HPLC used for PBDE analysis. A method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been developed for the separation of several PBDE congeners. sielc.com

Detectors:

UV Detection: PBDEs can be detected by UV detectors, typically at a wavelength of 230 nm. thermofisher.com

Photodiode Array (PDA) Detection: PDA detectors provide spectral information, aiding in compound identification. tandfonline.com

Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity. researchgate.netepa.gov

| Technique | Typical Column | Common Detector(s) | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-1, DB-XLB, TraceGOLD TG-PBDE) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | High resolution for congener separation, well-established |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18) | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | Suitable for thermally labile compounds, avoids high temperatures |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. cdc.gov It is most often coupled with gas chromatography (GC-MS). cdc.gov

Ionization Techniques:

Electron Ionization (EI): EI is a common ionization technique that provides characteristic fragmentation patterns useful for structural elucidation. waters.com

Electron Capture Negative Ionization (ECNI): ECNI is a highly sensitive technique for halogenated compounds like PBDEs. researchgate.netepa.gov

Mass Analyzers:

Low-Resolution Mass Spectrometry (LRMS): This includes single quadrupole and ion trap mass spectrometers. waters.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as double-focusing magnetic sector or Orbitrap mass spectrometers, provide high mass accuracy, which enhances selectivity and confidence in identification. nih.govthermofisher.com

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode offer very high selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. waters.comshimadzu.com

Quantification:

Isotope Dilution: This is the most accurate method for quantification. It involves spiking the sample with a known amount of a stable isotope-labeled analog of this compound (e.g., ¹³C-labeled) at the beginning of the analytical procedure. cdc.govnih.gov This internal standard corrects for losses during sample preparation and for matrix effects during analysis.

External Calibration: This method involves creating a calibration curve from standards of known concentrations. nih.gov While simpler, it is more susceptible to matrix effects.

Internal Standard Calibration: A compound structurally similar to the analyte, but not present in the sample, is added at a known concentration to all samples and standards to correct for variations in injection volume and instrument response. nih.gov

The combination of these advanced analytical methodologies allows for the reliable identification and quantification of this compound at the trace levels required for environmental monitoring and human exposure assessment.

Electron Capture Detection (ECD) Coupling

Gas chromatography coupled with an electron capture detector (GC-ECD) has historically been a standard technique for the analysis of halogenated compounds like PBDEs. thermofisher.comchromatographyonline.com The ECD is highly sensitive to electrophilic compounds, such as those containing bromine atoms, making it well-suited for detecting BDE-7.

Recent advancements in GC-ECD methodology have focused on improving resolution and reducing analysis time. For instance, a contemporary GC-ECD method developed for regulatory analysis utilizes a programmable injector, an injection volume splitter, and dual short open capillary columns (DB-5XLB and DB-5MS) coupled with two ⁶³Ni-based ECDs. nih.gov This setup allows for the baseline resolution of multiple PBDE congeners, including those similar to BDE-7, within a narrow retention time window. nih.gov Method detection limits for smaller PBDEs have been reported in the low nanogram per liter (ng/L) range, demonstrating the continued viability of GC-ECD for trace analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. thermofisher.comcdc.gov This method combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry. For PBDE analysis, GC-MS is typically operated in either electron ionization (EI) or electron capture negative ionization (ECNI) mode. chromatographyonline.comcdc.gov

In EI mode, the mass spectrum of BDE-7 would exhibit a characteristic molecular ion peak ([M]⁺) and fragment ions resulting from the loss of bromine atoms ([M-Br₂]⁺). osti.gov ECNI is a softer ionization technique that can provide greater sensitivity for compounds with four or more bromine atoms. chromatographyonline.comcdc.gov However, for di- to tri-brominated congeners like BDE-7, EI often provides a good balance of sensitivity and structural information.

Selected ion monitoring (SIM) is frequently employed in GC-MS analysis to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. epa.gov For BDE-7, this would involve monitoring the m/z of its molecular ion and key fragment ions.

Table 1: Illustrative GC-MS Parameters for PBDE Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |

| Injector Type | Splitless | waters.com |

| Injector Temperature | 260 °C | waters.com |

| Carrier Gas | Helium | epa.gov |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | chromatographyonline.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | epa.gov |

Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) offers a significant enhancement in selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. thermofisher.com This technique involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the subsequent detection of one or more product ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), drastically reduces background noise and chemical interferences. thermofisher.comosti.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a powerful tool for the ultra-trace analysis of PBDEs. thermofisher.com The specificity of monitoring compound-specific fragmentation patterns allows for a high degree of selectivity. osti.gov For BDE-7, a typical MRM transition would involve selecting the molecular ion as the precursor and monitoring a characteristic fragment ion as the product. The collision energy is optimized to maximize the abundance of the product ion. osti.gov The use of advanced ion sources, such as the advanced electron ionization (AEI) source, can further enhance sensitivity. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

While GC-based methods are more common for PBDEs, LC-MS/MS has also been utilized, particularly for hydroxylated metabolites of PBDEs. nih.gov For the parent compound, BDE-7, LC-MS/MS can be a viable alternative, especially when analyzing samples that are not amenable to GC analysis. A study developed a method for the simultaneous determination of PBDEs and hexabromocyclododecanes (HBCDDs) where PBDEs were analyzed by GC-MS/MS and HBCDDs by LC-MS/MS from the same extract. nih.gov

Table 2: Example MRM Transitions for Dibromodiphenyl Ether Congeners

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Di-BDE | 327.9 | 168.0 | 20 | osti.gov |

| 13C12-Di-BDE | 339.9 | 180.0 | 20 | osti.gov |

High-Resolution Accurate-Mass Spectrometry (e.g., GC-Orbitrap MS)

High-resolution accurate-mass spectrometry (HRAMS), particularly gas chromatography coupled with Orbitrap mass spectrometry (GC-Orbitrap MS), represents a significant advancement in the analysis of this compound. thermofisher.comthermofisher.com This technology provides high resolving power, which allows for the separation of target analyte signals from isobaric interferences, and high mass accuracy, which enables the confident determination of elemental composition. thermofisher.com

GC-Orbitrap MS can be operated in either full-scan mode or targeted selected ion monitoring (t-SIM) mode. In full-scan mode, the instrument acquires high-resolution mass spectra across a wide mass range, allowing for retrospective analysis of the data for other compounds of interest. thermofisher.com The high mass accuracy, typically below 2 ppm, provides a high degree of confidence in compound identification. thermofisher.com This approach offers excellent selectivity and sensitivity for the analysis of PBDEs in complex environmental samples. thermofisher.com

Table 3: Performance Characteristics of GC-Orbitrap MS for PBDE Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Mass Resolution | 60,000 FWHM (at m/z 200) | thermofisher.com |

| Mass Accuracy | < 2 ppm | thermofisher.com |

| Linearity (R²) | > 0.99 | thermofisher.com |

| Instrument Detection Limit (IDL) | Low fg on-column | thermofisher.com |

Method Validation, Quality Control, and Inter-Laboratory Comparison

Robust analytical methods for this compound require thorough validation and ongoing quality control to ensure the accuracy and reliability of the data.

Method Validation:

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. thermofisher.com

Accuracy: Determined by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known amount of the analyte is added to a sample matrix. vnu.edu.vnresearchgate.net Recoveries of PBDEs in spiked samples typically range from 65% to 120%. vnu.edu.vnresearchgate.net

Precision: Evaluated by replicate analyses of a sample, expressed as the relative standard deviation (RSD). Acceptable repeatability is often considered to be an RSD of less than 15%. vnu.edu.vnresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Quality Control:

Quality control (QC) measures are implemented to monitor the performance of the analytical method on an ongoing basis. This includes:

Procedural Blanks: Analyzed with each batch of samples to check for contamination. vnu.edu.vnresearchgate.net

Matrix Spikes: A sample from the batch is spiked with a known amount of the analyte to assess matrix effects. vnu.edu.vnresearchgate.net

Internal Standards: Isotopically labeled analogs of the target analytes are added to every sample to correct for variations in extraction efficiency and instrument response. osti.gov

Inter-Laboratory Comparison:

Participation in inter-laboratory comparison studies, also known as proficiency testing, is crucial for assessing the performance of a laboratory's analytical methods against those of other laboratories. nih.gov These studies involve the analysis of a common sample by multiple laboratories, and the results are compared to a reference value. Such studies have highlighted the challenges in achieving consistent and accurate results for some brominated flame retardants, emphasizing the need for standardized methods and reference materials. nih.gov

Synthetic Methodologies and Structure Activity Relationship Studies

Stereoselective and Regioselective Synthesis of 2,4'-Dibromodiphenyl Ether Congeners

The synthesis of asymmetrically substituted diaryl ethers such as this compound requires precise control over bond formation to ensure the correct placement of substituents on the phenyl rings, a concept known as regioselectivity. The Ullmann condensation is a foundational and widely utilized method for the synthesis of diaryl ethers. chemeurope.comresearchgate.net This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. chemeurope.comwikipedia.org

To achieve the specific 2,4'- substitution pattern, a regioselective approach is necessary. This can be conceptualized through two primary pathways:

The reaction of a 4-bromophenoxide with 1,2-dibromobenzene.

The reaction of a 2-bromophenoxide with 1,4-dibromobenzene.

Classic Ullmann conditions, however, often have significant limitations, requiring stoichiometric amounts of copper, high reaction temperatures (frequently over 210°C), and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. researchgate.netwikipedia.org These harsh conditions can sometimes lead to modest yields and side reactions. researchgate.net

Modern advancements in catalysis have led to significant improvements in the Ullmann ether synthesis. The development of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, allows the reactions to proceed under milder conditions with greater efficiency and selectivity. wikipedia.orgnih.gov These improved protocols enhance the synthetic utility of the Ullmann condensation for creating complex diaryl ethers like this compound. An alternative advanced methodology involves the coupling of bromophenols with symmetrical brominated diphenyliodonium salts, which has proven effective for synthesizing a wide range of polybrominated diphenyl ether (PBDE) congeners with enhanced yields, particularly for more heavily brominated structures. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

The unambiguous identification of this compound and its distinction from other congeners relies on a combination of advanced spectroscopic techniques. Each method provides unique structural information, which, when combined, allows for complete characterization.

Vibrational Spectroscopy (Infrared and Raman)

C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the diaryl ether bond are prominent features in the IR spectrum.

C-Br Bonds: The carbon-bromine stretching vibrations typically appear in the lower frequency region of the spectrum.

Aromatic Ring: Vibrations associated with the phenyl rings include C-H stretching, C=C ring stretching, and C-H out-of-plane bending modes. The substitution pattern on each ring influences the exact frequencies and intensities of these bands.

While the spectra of different PBDEs are complex, their vibrational signatures are unique, allowing for differentiation between closely related congeners based on distinct spectral features. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds in the phenyl rings. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands corresponding to skeletal vibrations of the phenyl rings. |

| Asymmetric C-O-C Stretch | 1270 - 1230 | A strong, characteristic band for diaryl ethers. |

| Aromatic C-Br Stretch | 700 - 500 | Indicates the presence of bromine substituents on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For an asymmetrically substituted compound like this compound, NMR is essential for confirming the precise location of the bromine atoms.

¹H NMR: The aromatic region of the proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern. smolecule.com Protons on the two different phenyl rings will have distinct chemical shifts and will exhibit spin-spin coupling with their neighbors, leading to complex splitting patterns (e.g., doublets, triplets, doublets of doublets). The signals for protons on the bromine-substituted ring typically appear between 7.2 and 7.8 ppm. smolecule.com

¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms, as the lack of symmetry makes each carbon atom chemically unique. The chemical shifts of the carbons are influenced by the attached atoms; carbons bonded to bromine will be shifted, as will the carbon atoms of the ether linkage.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|

| Protons on 4'-bromophenyl ring | ~7.0 - 7.6 | Doublets (AA'BB' system) |

| Protons on 2,4-dibromophenyl ring | ~7.2 - 7.8 | Doublet, Doublet of Doublets, Doublet |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and fragmentation pattern of a molecule. For this compound (C₁₂H₈Br₂O), HRMS provides definitive structural evidence. nih.govthermofisher.com

Molecular Ion and Isotopic Pattern: Due to the presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of peaks. The primary peaks will be the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. HRMS can measure the exact mass of these ions to within a few parts per million, confirming the elemental formula C₁₂H₈Br₂O. thermofisher.com

Fragmentation: The fragmentation pattern in mass spectrometry provides further structural information. A common fragmentation pathway for PBDEs is the sequential loss of bromine atoms. researchgate.net The loss of one bromine atom from the molecular ion would result in a fragment ion cluster (C₁₂H₈BrO⁺), while the loss of two bromines would lead to the C₁₂H₈O⁺ fragment.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈Br₂O | nih.gov |

| Molecular Weight (Monoisotopic) | 325.89419 Da | nih.gov |

| Molecular Ion Isotopic Pattern | Characteristic 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺ | |

| Primary Fragmentation | Loss of Br atoms | researchgate.net |

Derivatization Techniques for Analytical Purposes

While many PBDEs can be analyzed directly using techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial strategy in the broader analytical context, particularly for their metabolites. thermofisher.com The environmental and biological transformation of PBDEs can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.govnih.gov These phenolic metabolites are more polar and less volatile than the parent compounds, making them less suitable for direct GC-MS analysis.

To overcome this, a common derivatization technique is methylation. The sample extract containing the OH-PBDEs is treated with a methylating agent, such as diazomethane, which converts the polar hydroxyl (-OH) group into a nonpolar methoxy (-OCH₃) group. nih.gov This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis and improving their chromatographic behavior. This derivatization step is essential for the comprehensive analysis and detection of PBDE metabolites in biological and environmental samples. nih.gov

Computational and Predictive Modeling Approaches

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemistry provides a molecular-level understanding of the degradation and transformation of 2,4'-DBDE. These theoretical studies are crucial for elucidating the intricate pathways and kinetics that govern the compound's persistence and breakdown in the environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms. mdpi.comcoe.edu For 2,4'-Dibromodiphenyl ether (BDE-7), DFT has been employed to explore its gas-phase reaction with hydroxyl (OH) radicals, a primary degradation pathway in the atmosphere. ysu.am

Table 1: Calculated Relative Energies for BDE-7 Reaction Pathways with OH Radicals This table presents a simplified representation of DFT findings, showing the relative energy barriers for different reaction types.

| Reaction Pathway | Target Site | Relative Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Hydroxyl Addition | Unsubstituted Phenyl Ring | Lower | Kinetically favored pathway for degradation. |

| Hydroxyl Addition | Bromo-substituted Phenyl Ring | Higher | Less likely to occur compared to addition on the other ring. |

| Hydrogen Abstraction | Both Phenyl Rings | Higher | Considered a less significant degradation pathway compared to hydroxyl addition. ysu.am |

Data sourced from theoretical calculations on BDE-7 degradation mechanisms. ysu.am

A significant advantage of quantum chemical modeling is its ability to identify and characterize transient species, such as transition states and reaction intermediates, which are often difficult to observe experimentally. In the study of the BDE-7 reaction with OH radicals, DFT calculations successfully mapped out the structures of these fleeting molecular forms. ysu.am

For the hydrogen abstraction pathways, specific transition states (designated for example as TS7, TS8, and TS9 in the study) were identified with calculated relative energies of 10.82, 6.52, and 6.40 kcal/mol, respectively. ysu.am The calculations also detailed the formation of various BDE-OH adducts resulting from the addition of the hydroxyl radical to different carbon atoms on the phenyl rings. These adducts are crucial intermediates that can undergo further reactions, leading to the formation of more stable degradation products. ysu.am By elucidating these intermediates, computational models provide a complete, step-by-step picture of the transformation process.

Environmental Fate and Transport Modeling

Environmental fate and transport models use a combination of a chemical's physical-chemical properties and environmental parameters to predict its distribution and persistence. These models are essential for assessing the potential for long-range transport and accumulation of substances like 2,4'-DBDE in various environmental compartments.

Multimedia compartment models, often based on the concept of fugacity, are widely used to simulate the environmental fate of polybrominated diphenyl ethers (PBDEs). nih.govdiva-portal.org These models divide the environment into interconnected compartments or boxes, such as the atmosphere, water, soil, and sediment. diva-portal.orgethz.ch While many studies focus on more prevalent congeners like BDE-47, the models are often applied to entire homologue groups, such as dibromo-BDEs (Di-BDEs), making the results relevant to 2,4'-DBDE. ethz.ch

For example, dynamic multimedia environmental models have been applied to lake systems, such as the Great Lakes, to estimate the emission rates and fate of PBDEs. nih.gov A model for Lake Thun in Switzerland included three primary compartments: the atmosphere (gas phase and aerosols), the lake water (dissolved phase, suspended particles, and fish), and the sediment (solid and pore water). ethz.ch Such models calculate the mass fluxes between these compartments, predicting where the chemical is likely to accumulate. For PBDEs, these models consistently show that the compounds tend to partition into organic carbon-rich media like soil and sediment. nih.govresearchgate.net

Predictive models are crucial for understanding the broader environmental distribution of PBDEs, including their potential for long-range atmospheric transport (LRAT). nih.gov The LRAT potential of a PBDE congener is influenced by a balance between its volatility and its persistence in the atmosphere.

In Silico Tools for Understanding Environmental Behavior and Interactions

In silico tools, which encompass a range of computational methods from quantitative structure-activity relationships (QSARs) to property estimation software, play a vital role in modern chemical risk assessment. researchgate.net These tools are particularly valuable for filling data gaps when experimental data on a chemical's properties and effects are scarce. researchgate.netnih.gov

For PBDEs, in silico approaches have been used to predict key physical-chemical properties that govern their environmental behavior. For instance, quantitative predictive models have been developed to determine the octanol-air partition coefficients (Kₒₐ) of various PBDEs at different temperatures using theoretical molecular structural descriptors. nih.gov Other studies have employed QSAR and quantitative structure-property relationship (QSPR) models to evaluate the photodebromination reactivity of PBDE congeners. nih.gov

Software packages like the U.S. Environmental Protection Agency's EPIWIN are also used within modeling frameworks to estimate properties relevant to environmental fate. ethz.ch More advanced applications involve combining in silico data with multicriteria decision analysis (MCDA) to perform alternatives assessments, helping to avoid the unintentional replacement of a hazardous chemical with an equally hazardous one. researchgate.netnih.gov These computational tools provide a cost-effective and rapid means of screening and prioritizing chemicals like 2,4'-DBDE for further investigation and regulatory consideration.

Future Research Directions and Emerging Scientific Questions

Development of Innovative Remediation Technologies

The persistence of 2,4'-Dibromodiphenyl ether in soil and water necessitates the development of effective and sustainable remediation strategies. Current research on PBDEs has highlighted several promising technologies, but further innovation is required for efficient and targeted removal of lower-brominated congeners like this compound. Future research should prioritize the following areas:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs such as photo-Fenton processes, which generate highly reactive hydroxyl radicals, for the complete mineralization of this compound is a key research avenue dioxin20xx.org. Research should focus on optimizing reaction conditions to ensure complete degradation and prevent the formation of potentially more toxic intermediates.

Nanoremediation: The application of nanomaterials, such as nickel/iron (Ni/Fe) bimetallic nanoparticles, has shown potential for the reductive debromination of higher brominated PBDEs researchgate.net. Future studies should explore the synthesis of novel nanoparticles tailored for the specific electronic and steric properties of this compound to enhance degradation efficiency and kinetics.

Bioremediation Enhancement: While microbial degradation of PBDEs occurs, the rates are often slow. Research into genetically engineering microorganisms or identifying novel microbial consortia with enhanced metabolic capabilities for this compound is crucial. Combining bioremediation with other techniques, such as the addition of surfactants or amendments to increase bioavailability, could lead to more effective in-situ remediation strategies. oaepublish.comfrontiersin.org

Photocatalysis: Titanium dioxide (TiO₂) photocatalysis has been effective for the degradation of various organic pollutants. Future work should focus on developing novel photocatalysts that can be activated by visible light, making the process more energy-efficient and applicable to real-world environmental conditions. nih.gov

| Remediation Technology | Potential Application for this compound | Key Research Question |

| Advanced Oxidation (e.g., Photo-Fenton) | Complete mineralization to CO₂, H₂O, and HBr. | How can we optimize conditions to maximize degradation and minimize toxic byproduct formation? |

| Nanoremediation (e.g., Ni/Fe nanoparticles) | Reductive debromination to less toxic products. | Can we design nanoparticles with specific catalytic properties for efficient debromination of 2,4'-DBDE? |

| Enhanced Bioremediation | Microbial degradation into simpler, non-toxic compounds. | What microbial pathways are involved, and how can they be stimulated for faster in-situ remediation? |

| Visible-Light Photocatalysis | Degradation using sustainable energy sources. | What novel materials can efficiently catalyze the degradation of 2,4'-DBDE under solar irradiation? |

Discovery and Characterization of Novel Environmental Transformation Products

This compound can undergo various transformation processes in the environment, leading to the formation of new compounds with potentially different toxicological profiles. A critical area of future research is the identification and characterization of these novel transformation products.

Photodegradation Pathways: Photolysis is a primary degradation pathway for PBDEs, often leading to reductive debromination nih.gov. While it is known that higher brominated ethers can degrade to form congeners like this compound, the subsequent photolytic fate of this compound itself is not well-documented. Research is needed to identify its photoproducts, which could include monobromodiphenyl ethers or other rearranged compounds. nih.gov

Metabolic Byproducts: The metabolism of this compound by microorganisms and higher organisms can lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) analogs. These compounds have been shown to exhibit greater toxicity than their parent PBDEs. Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify these metabolic byproducts in various environmental matrices and biota. nih.gov

Formation of Brominated Dibenzofurans: Under certain conditions, such as combustion or UV irradiation, PBDEs can transform into polybrominated dibenzofurans (PBDFs), which are structurally similar to dioxins and exhibit high toxicity nih.gov. It is imperative to investigate the potential for this compound to form PBDFs under environmentally relevant conditions.

| Transformation Process | Potential Products of this compound | Research Focus |

| Photodegradation | Monobromodiphenyl ethers, Bromophenols | Identifying the full range of photoproducts under different environmental light conditions. |

| Microbial Metabolism | Hydroxylated and methoxylated BDEs | Characterizing the specific enzymatic pathways and the resulting metabolites in various microbial species. |

| Abiotic Degradation | Polybrominated Dibenzofurans (PBDFs) | Quantifying the formation potential of PBDFs from 2,4'-DBDE under thermal and photolytic stress. |

Refined Understanding of Abiotic and Biotic Interactions in Complex Environmental Systems

The environmental fate and bioavailability of this compound are governed by a complex interplay of abiotic and biotic factors. A more refined understanding of these interactions is essential for accurate risk assessment.

Sorption-Desorption Dynamics: The partitioning of this compound between water, sediment, and soil is a key process controlling its mobility and availability to organisms. Future research should focus on how its sorption behavior is influenced by factors such as organic matter content and composition, clay mineralogy, and the presence of co-contaminants. nih.gov